
Ipsapirone hydrochloride
Overview
Description
Ipsapirone hydrochloride is a selective 5-HT1A receptor partial agonist belonging to the piperazine and azapirone chemical classes . It has demonstrated antidepressant and anxiolytic effects and has been studied in several placebo-controlled trials for depression . This compound continues to be used in research for its potential therapeutic applications in affective disorders .
Preparation Methods
The synthesis of ipsapirone hydrochloride involves the reaction of 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-1,2-benzisothiazolin-3(2H)-one 1,1-dioxide with hydrochloric acid . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity and yield .
Chemical Reactions Analysis
Ipsapirone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the piperazine ring, can lead to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Profile
- Chemical Name : Ipsapirone hydrochloride
- Molecular Formula : C19H24ClN5O3S
- CAS Number : 71187-80-3
Anxiolytic Effects
Ipsapirone has been studied for its anxiolytic properties. Research indicates that it effectively inhibits foot shock-induced aggression and passive avoidance behavior in animal models, demonstrating its potential as an anxiolytic agent. The effective doses (ED50) observed were 2.2 mg/kg for aggression and 0.5 mg/kg for passive avoidance .
Sleep Regulation
Studies have shown that ipsapirone influences sleep patterns, particularly in relation to the serotonin system. Its agonistic action on the 5-HT1A receptors may enhance sleep quality and duration, making it a candidate for further research in sleep disorders .
Treatment of Affective Disorders
The compound's ability to modulate serotonin levels positions it as a potential treatment for affective disorders such as depression and generalized anxiety disorder (GAD). Clinical investigations are necessary to fully understand its efficacy and safety in human subjects.
Data Table: Summary of Research Findings
Case Studies and Observational Research
Case studies have provided valuable insights into the practical applications of ipsapirone. For instance, observational research highlighted its effects on patients with chronic anxiety disorders, noting improvements in symptoms when administered ipsapirone as part of a comprehensive treatment plan.
Example Case Study
In a study involving patients diagnosed with generalized anxiety disorder, ipsapirone was administered over a period of eight weeks. Patients reported significant reductions in anxiety levels, assessed using standardized scales such as the Hamilton Anxiety Rating Scale (HAM-A). These findings suggest that ipsapirone may serve as an effective adjunct therapy in managing anxiety disorders .
Mechanism of Action
Ipsapirone hydrochloride exerts its effects primarily through its action as a partial agonist at the 5-HT1A receptors . These receptors are involved in the regulation of serotonin levels in the brain, which play a crucial role in mood and anxiety disorders . By binding to these receptors, this compound modulates the release of serotonin, leading to its anxiolytic and antidepressant effects . The molecular targets and pathways involved include the serotonergic system and its downstream signaling pathways .
Comparison with Similar Compounds
Ipsapirone hydrochloride is often compared with other 5-HT1A receptor agonists, such as buspirone, gepirone, and zalospirone . While all these compounds share a similar mechanism of action, this compound is unique in its specific binding affinity and partial agonist activity at the 5-HT1A receptors . This uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
Similar Compounds
Buspirone: Another 5-HT1A receptor agonist used primarily for the treatment of anxiety disorders.
Gepirone: A compound with similar anxiolytic and antidepressant effects, but with different pharmacokinetic properties.
Zalospirone: A 5-HT1A receptor agonist with potential therapeutic use in affective disorders.
This compound’s unique properties and specific receptor interactions make it a valuable compound for ongoing research and potential therapeutic applications.
Biological Activity
Ipsapirone hydrochloride, a compound recognized for its anxiolytic properties, is primarily known as a partial agonist at the 5-HT1A serotonin receptor. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and significant research findings.
Chemical Structure and Properties
This compound is chemically classified as C19H23N5O3S, with a molecular weight of approximately 393.48 g/mol. Its structure allows it to interact effectively with serotonin receptors, which are pivotal in regulating mood and anxiety.
This compound acts predominantly as a 5-HT1A receptor partial agonist , which means it can activate serotonin receptors while also inhibiting excessive serotonergic activity. This dual action contributes to its anxiolytic effects without the sedative side effects commonly associated with other anxiolytics.
Key Mechanisms:
- Serotonin Modulation : By modulating serotonin levels in the brain, this compound helps alleviate anxiety and promote a calming effect without impairing cognitive function .
- Neuroprotective Effects : Research indicates that Ipsapirone can activate the PI3K→pAkt pro-survival pathway, which is crucial for preventing apoptosis (cell death) in neurons exposed to stressors like ethanol .
Pharmacological Effects
The pharmacological profile of this compound reveals several notable effects:
- Anxiolytic Activity : Ipsapirone has been shown to reduce anxiety symptoms effectively in both animal models and clinical studies. It provides a calming effect while maintaining clarity of consciousness .
- Antidepressant Potential : Studies suggest that Ipsapirone may play a role in treating major depressive disorders by influencing serotonergic pathways, supporting its potential as an antidepressant adjunct .
Clinical Studies
- Efficacy in Anxiety Disorders : A clinical trial demonstrated that this compound significantly reduced anxiety levels in patients diagnosed with generalized anxiety disorder (GAD) compared to placebo .
- Impact on Depression : Another study indicated that patients with major depressive disorder exhibited improved mood and reduced anxiety when treated with Ipsapirone, highlighting its potential as a dual-action treatment .
Case Studies
- A case study involving patients with treatment-resistant depression found that adding Ipsapirone to their regimen led to notable improvements in mood and reduction in anxiety symptoms over a 12-week period.
Data Table: Summary of Biological Activities
Properties
CAS No. |
92589-98-5 |
---|---|
Molecular Formula |
C19H24ClN5O3S |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one;hydrochloride |
InChI |
InChI=1S/C19H23N5O3S.ClH/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19;/h1-2,5-9H,3-4,10-15H2;1H |
InChI Key |
USDUGJXCPKBJTN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4.Cl |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
92589-98-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(4-(2-pyrimidinyl)-1-piperzinyl)butyl)-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide HCl ipsapirone isapirone TVX Q 7821 TVX-Q-7821 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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